Product packaging for Quetiapine S-oxide(Cat. No.:CAS No. 329216-63-9)

Quetiapine S-oxide

Cat. No.: B1313104
CAS No.: 329216-63-9
M. Wt: 399.5 g/mol
InChI Key: FXJNLPUSSHEDON-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Quetiapine (B1663577) Metabolism and Metabolites

Quetiapine undergoes extensive metabolism in the body, with less than 1% of the administered dose being excreted unchanged. drugbank.com The liver is the principal site of this metabolic activity. drugbank.com The process involves several chemical reactions, leading to the formation of various metabolites. pharmgkb.org

Primary Metabolic Pathways of Quetiapine

The metabolism of quetiapine proceeds through several key pathways:

Sulfoxidation: This is a major metabolic route, resulting in the formation of quetiapine sulfoxide (B87167). drugbank.compharmgkb.orgnih.gov

Oxidation: This pathway leads to the creation of other metabolites, including the active metabolite N-desalkylquetiapine (norquetiapine). drugbank.compharmgkb.org

Hydroxylation: This process involves the addition of a hydroxyl group to the quetiapine molecule. pharmgkb.org

N- and O-dealkylation: These reactions involve the removal of alkyl groups from the nitrogen and oxygen atoms of the quetiapine structure. researchgate.net

Phase II Conjugation: This involves the attachment of endogenous molecules, such as glucuronic acid, to the quetiapine molecule or its phase I metabolites. pharmgkb.org

These metabolic transformations are critical in determining the duration of action and elimination of quetiapine from the body.

Formation of Quetiapine Sulfoxide via Sulfoxidation

Quetiapine sulfoxide is formed through the sulfoxidation of the parent quetiapine molecule. drugbank.compharmgkb.org This reaction specifically targets the sulfur atom within the dibenzothiazepine ring of quetiapine.

The formation of quetiapine sulfoxide is catalyzed by the cytochrome P450 (CYP) enzyme system, a family of enzymes primarily found in the liver that are responsible for the metabolism of a wide array of substances. fda.govnih.gov

Research has consistently identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the sulfoxidation of quetiapine to quetiapine sulfoxide. fda.govdrugbank.compharmgkb.orgnih.govnih.govpharmgkb.org In vitro studies using human liver microsomes have demonstrated that CYP3A4 is the main catalyst for this metabolic conversion. fda.gov The significant role of CYP3A4 is further supported by drug interaction studies. For instance, the administration of ketoconazole (B1673606), a potent inhibitor of CYP3A4, leads to a substantial decrease in the formation of the sulfoxide metabolite. nih.gov Conversely, inducers of CYP3A4, such as carbamazepine (B1668303), increase the clearance of quetiapine, highlighting the enzyme's central role in its metabolism. nih.gov

Role of Cytochrome P450 (CYP) Enzymes in Sulfoxidation
Cytochrome P450 3A4 (CYP3A4) Involvement in Quetiapine Sulfoxide Formation

Classification of Quetiapine Sulfoxide as a Metabolite

Quetiapine sulfoxide is classified as a major but pharmacologically inactive metabolite of quetiapine. fda.govcaymanchem.comcaymanchem.comhres.ca This means that while it is a significant product of quetiapine's breakdown in the body, it does not contribute to the therapeutic effects of the parent drug. sci-hub.sehres.ca Its half-life has been reported to be approximately 5-6 hours. synnovis.co.uk

Interactive Data Tables

Table 1: Key Enzymes in Quetiapine Metabolism

EnzymePrimary Role in Quetiapine Metabolism
CYP3A4 Major enzyme responsible for the formation of quetiapine sulfoxide and N-desalkylquetiapine. fda.govdrugbank.compharmgkb.orgnih.gov
CYP2D6 Contributes to the 7-hydroxylation of quetiapine. pharmgkb.orgnih.gov
CYP3A5 Minor role in the overall metabolism of quetiapine. nih.govresearchgate.net

Table 2: Major Metabolites of Quetiapine

MetaboliteFormation PathwayPharmacological Activity
Quetiapine Sulfoxide SulfoxidationInactive fda.govcaymanchem.comcaymanchem.comsci-hub.se
N-desalkylquetiapine (Norquetiapine) OxidationActive researchgate.net
7-hydroxyquetiapine HydroxylationActive researchgate.net
Inactive Metabolite Status

Quetiapine sulfoxide is consistently identified in scientific literature as a pharmacologically inactive metabolite. fda.govdrugbank.comg-standaard.nlg-standaard.nlmedcentral.com This means it does not contribute significantly to the therapeutic or adverse effects of quetiapine. psychiatrist.com In vitro studies using human liver microsomes have confirmed that the conversion of quetiapine to its sulfoxide metabolite is a major pathway, mediated by the CYP3A4 enzyme. hres.cafda.govmedcentral.com Following administration of quetiapine, the sulfoxide metabolite is one of the main forms recovered, highlighting its importance in the drug's elimination process. fda.govoup.com While present in significant amounts in plasma and urine, its lack of pharmacological activity distinguishes it from other breakdown products of quetiapine. hres.caoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N3O3S B1313104 Quetiapine S-oxide CAS No. 329216-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[4-[(11S)-11-oxobenzo[b][1,4]benzothiazepin-6-yl]piperazin-1-yl]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJNLPUSSHEDON-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3[S@@](=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439830
Record name Quetiapine Sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329216-63-9
Record name Quetiapine S-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329216639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quetiapine Sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[4-(5-Oxidodibenzo[b,f][1,4]Thiazepin-11-yl]-1-Piperazinyl]Ethoxy]Ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUETIAPINE S-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW92313VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacokinetics and Biotransformation of Quetiapine Sulfoxide

Metabolic Pathways and Enzyme Kinetics

The transformation of quetiapine (B1663577) into quetiapine sulfoxide (B87167) is a critical step in its elimination from the body. Understanding the enzymes involved and their kinetics is essential for predicting potential drug interactions and individual variability in drug response.

Enzymatic Biotransformation of Quetiapine to Quetiapine Sulfoxide

The conversion of quetiapine to its sulfoxide metabolite is a phase I metabolic reaction catalyzed by specific enzymes. mdpi.com

In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the principal isoenzyme responsible for the sulfoxidation of quetiapine. fda.govtaylorandfrancis.comresearchgate.netpharmgkb.orgdrugbank.comnih.govnih.gov While other CYP isoenzymes like CYP2D6 are involved in the metabolism of quetiapine to other metabolites, their role in the formation of quetiapine sulfoxide is considered minor. researchgate.netnih.govresearchgate.net Some research suggests that CYP3A5 may have a minimal contribution to quetiapine metabolism. pharmgkb.orgresearchgate.net The flavin-containing monooxygenase system (FMO) is another enzyme system involved in oxidation reactions, but its specific role in quetiapine sulfoxidation is less defined compared to CYP3A4. pharmgkb.orgmdpi.comfrontiersin.org

Table 1: Key CYP Isoenzymes in Quetiapine Metabolism

Isoenzyme Role in Quetiapine Sulfoxidation Other Metabolic Roles for Quetiapine
CYP3A4 Primary enzyme for sulfoxidation. fda.govtaylorandfrancis.comresearchgate.netpharmgkb.orgdrugbank.comnih.govnih.gov Metabolizes quetiapine to N-desalkylquetiapine. researchgate.netdrugbank.comnih.gov
CYP2D6 Minor or no direct role. researchgate.netnih.gov Involved in the formation of 7-hydroxyquetiapine. drugbank.comnih.govresearchgate.net
In Vitro Studies on Enzyme Activity and Inhibition

The activity and inhibition of the enzymes responsible for quetiapine sulfoxidation have been investigated through various in vitro models.

Studies utilizing human liver microsomes have been instrumental in confirming the role of CYP3A4 in the metabolism of quetiapine to its sulfoxide metabolite. fda.govquest.com.npnih.gov These experiments have shown that quetiapine is extensively metabolized in the liver, with sulfoxidation being a major pathway. fda.govquest.com.np When quetiapine is incubated with human liver microsomes, quetiapine sulfoxide is consistently identified as a major product. nih.gov

To further solidify the role of CYP3A4, inhibition studies using ketoconazole (B1673606), a potent inhibitor of CYP3A4, have been conducted. nih.govnih.gov These studies consistently demonstrate that ketoconazole significantly decreases the formation of quetiapine sulfoxide. nih.govnih.gov In one study, ketoconazole inhibited the microsomal formation of the sulfoxide metabolite in a concentration-dependent manner, with over 50% inhibition at a low concentration of 0.02 µM. nih.gov Co-administration of ketoconazole has been shown to decrease the clearance of quetiapine by 84%, leading to a substantial increase in its plasma concentration. nih.govnih.gov Another study observed a strong inhibition of quetiapine metabolism in the presence of ketoconazole. nih.govresearchgate.net

Table 2: Effect of Ketoconazole on Quetiapine Sulfoxide Formation

Study Type Model Finding
In Vitro Human Liver Microsomes Ketoconazole (0.02 µM) inhibited sulfoxide formation by >50%. nih.gov
In Vitro Differentiated HepaRG cells Strong inhibition of quetiapine metabolism. nih.govresearchgate.net

In contrast to the significant impact of ketoconazole, studies using quinidine (B1679956), a selective inhibitor of CYP2D6, have shown little to no effect on the formation of quetiapine sulfoxide. researchgate.netnih.govnih.gov One study reported that quinidine did not affect the formation of the sulfoxide metabolite of quetiapine. nih.gov Another study observed only a weak inhibition of quetiapine metabolism with quinidine. nih.govresearchgate.net This provides further evidence that CYP2D6 is not significantly involved in the sulfoxidation pathway of quetiapine. researchgate.netnih.govnih.gov

Inhibition Studies with Ketoconazole (CYP3A4/5 inhibitor)

Plasma Concentrations and Exposure

The plasma concentrations of quetiapine sulfoxide are a key indicator of the extent of this metabolic pathway.

Peak Plasma Concentrations (Cmax) of Quetiapine Sulfoxide

Following the administration of quetiapine, quetiapine sulfoxide appears in the plasma, reaching a peak concentration (Cmax). In a study involving healthy volunteers, the mean Cmax for quetiapine sulfoxide was reported to be 77.3 ± 32.4 ng/mL. medchemexpress.commedchemexpress.euglpbio.comnih.gov Another study in Chinese patients with schizophrenia who received 200 mg of quetiapine twice daily reported a steady-state Cmax (Cmax(SS)) for quetiapine sulfoxide of 451 ± 216 µg/L. nih.govamegroups.cn

Area Under the Curve (AUC) for Quetiapine Sulfoxide

The Area Under the Curve (AUC) reflects the total exposure to a substance over time. For quetiapine sulfoxide, the AUC has been quantified in several studies. In one study, the AUC from the last measurable concentration (AUClast) for quetiapine sulfoxide was 1,286 ± 458 ng•h/mL. medchemexpress.commedchemexpress.euglpbio.comnih.govmedchemexpress.com A study in Chinese patients with schizophrenia found the steady-state AUC over a 12-hour dosing interval (AUC(0-12)(SS)) for quetiapine sulfoxide to be 2,512 ± 854 µg·h·L⁻¹. nih.govamegroups.cn

Metabolic Ratios over Time

The metabolic ratio of quetiapine sulfoxide to its parent compound, quetiapine, changes over time following administration. One study reported that the metabolic ratio of quetiapine sulfoxide decreased over time, starting at an average of 119% at 2 hours post-dosing and reducing to an average of 30% by 72 hours post-dosing. medchemexpress.commedchemexpress.euglpbio.commedchemexpress.commedchemexpress.cn

Influence of Age on Quetiapine Sulfoxide Exposure

Age can influence the pharmacokinetics of quetiapine and its metabolites. Oral clearance of quetiapine is reduced by 30% to 50% in elderly patients (≥ 65 years) compared to younger adults. hres.cadrugs.comhres.ca Specifically for quetiapine sulfoxide, one analysis showed that dose-normalized steady-state AUC estimates were about 27% higher in children and adolescents compared to adults. tga.gov.au However, when exposure was normalized for both dose and weight, there were no apparent age-related differences in exposure to quetiapine sulfoxide. tga.gov.aufda.gov Another review indicated that while the clearance of the parent drug, quetiapine, is reduced by approximately 40% in the elderly, this does not seem to lead to significant differences in the tolerability of the drug compared to younger adults, though careful dose adjustments are recommended. fda.govwalshmedicalmedia.com There was no correlation found between the concentration-to-dose ratio of quetiapine sulfoxide and age in one study. sci-hub.runih.gov

Data Tables

Table 1: Pharmacokinetic Parameters of Quetiapine Sulfoxide

ParameterValuePopulationSource
Cmax 77.3 ± 32.4 ng/mLHealthy Volunteers medchemexpress.commedchemexpress.eunih.gov
Cmax(SS) 451 ± 216 µg/LChinese patients with schizophrenia nih.govamegroups.cn
AUClast 1,286 ± 458 ng•h/mLHealthy Volunteers medchemexpress.commedchemexpress.eunih.gov
AUC(0-12)(SS) 2,512 ± 854 µg·h·L⁻¹Chinese patients with schizophrenia nih.govamegroups.cn

Cmax: Peak Plasma Concentration; Cmax(SS): Steady-State Peak Plasma Concentration; AUClast: Area Under the Curve from the last measurable concentration; AUC(0-12)(SS): Steady-State Area Under the Curve over a 12-hour dosing interval.

Excretion Profile and Mass Balance Studies

Following oral administration, quetiapine is extensively metabolized, with less than 1% of the dose being excreted as the unchanged parent drug. fda.govmedcentral.comastrazeneca.com Mass balance studies show that approximately 73% of a radiolabeled dose is recovered in the urine and about 20-21% is recovered in the feces, almost entirely in the form of various metabolites. fda.govmedcentral.comastrazeneca.comgoogle.comresearchgate.net Quetiapine sulfoxide is one of the main metabolites identified in these excretion pathways. fda.gov An analysis of excreted metabolites found that quetiapine sulfoxide accounts for approximately 6% of the administered dose. fda.gov

Quetiapine sulfoxide is consistently detected in human urine following the administration of quetiapine. google.comresearchgate.net Research indicates that while the profile of detectable quetiapine metabolites can vary between individuals, quetiapine sulfoxide is present in significant amounts in virtually all patient urine samples. google.com This makes it a reliable urinary biomarker for monitoring therapy. google.com While the majority of metabolites are excreted via the kidneys, a smaller portion of quetiapine sulfoxide is also eliminated through the feces. fda.gov

Table 2: Relative Detection of Quetiapine Metabolites in Human Urine Samples
MetaboliteDetection Frequency in Patient SamplesSource
Quetiapine SulfoxidePresent in significant amounts in all samples google.com
Quetiapine Carboxylic AcidPresent in significant amounts in all samples google.com
7-HydroxyquetiapineDetectable in only a small number of samples google.com
N-DesalkylquetiapineDetectable in only a small number of samples google.com

The use of quetiapine results in the release of its metabolites, including quetiapine sulfoxide, into the environment through patient excretion. fda.gov These compounds may subsequently enter the aquatic environment via wastewater systems. fda.gov Studies on the environmental fate of quetiapine indicate that it is not readily biodegradable. astrazeneca.com However, in the natural environment, it is expected to dissipate from the water phase and adsorb to aquatic sediments, where it undergoes more extensive degradation. astrazeneca.com The potential for quetiapine and its metabolites to bioaccumulate in aquatic organisms is considered low, based on low octanol-water partition coefficients. astrazeneca.com

Analytical Methodologies for Quetiapine Sulfoxide Determination

Chromatographic Techniques

Chromatography stands as the cornerstone for the analysis of quetiapine (B1663577) sulfoxide (B87167), offering the necessary selectivity and sensitivity to measure its concentrations in complex biological fluids like plasma and urine. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prominently utilized techniques.

High-Performance Liquid Chromatography (HPLC) for Quetiapine Sulfoxide Quantitation

HPLC methods, often coupled with diode-array detection (DAD), provide a robust and accessible approach for the simultaneous determination of quetiapine and its metabolites, including quetiapine sulfoxide. turkjps.orgturkjps.org

One such method was developed for the analysis of quetiapine, 7-hydroxy quetiapine, and quetiapine sulfoxide in rat plasma. turkjps.orgturkjps.org This method utilizes a C18 column with a gradient elution system. turkjps.org The mobile phase consists of an acetate (B1210297) buffer and acetonitrile (B52724), with detection performed at 225 nm. turkjps.orgturkjps.org A key advantage of this HPLC method is its simplicity and speed, with a total run time of 15 minutes, which includes a clean-up step. turkjps.orgturkjps.org The method demonstrated linearity for quetiapine sulfoxide over a concentration range of 0.042 to 83.35 µg/mL. turkjps.orgturkjps.org

The following table summarizes the key parameters of a validated HPLC method for quetiapine sulfoxide quantitation:

ParameterDetails
Stationary Phase C18 column (Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm) turkjps.org
Mobile Phase Acetate buffer (10 mM, pH 5) and acetonitrile turkjps.orgturkjps.org
Detection Diode-Array Detector (DAD) at 225 nm turkjps.orgturkjps.org
Flow Rate 1 mL/min turkjps.orgturkjps.org
Linearity Range 0.042 - 83.35 µg/mL turkjps.orgturkjps.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quetiapine Sulfoxide

LC-MS/MS has emerged as a powerful and highly specific technique for the determination of quetiapine and its metabolites in biological fluids. oup.comnih.govresearchgate.netamegroups.cn This method offers superior sensitivity compared to HPLC with UV detection, allowing for the quantification of low concentrations of analytes. oup.comjfda-online.com

An LC-MS/MS method was developed and validated for the simultaneous analysis of quetiapine and four of its metabolites, including the sulfoxide metabolite, in human plasma. nih.govresearchgate.net This assay employs dual-column separation and positive ionization tandem mass spectrometry detection in the multiple reaction monitoring (MRM) mode. nih.gov Another LC-MS-MS method was developed to examine patient urine samples for quetiapine and its metabolites, including quetiapine sulfoxide. oup.com The sulfoxide metabolite was found to be present in significant amounts in the urine of patients prescribed quetiapine. nih.gov

The development and validation of analytical methods are critical to ensure reliable and accurate results. For quetiapine sulfoxide, methods have been validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, and stability. turkjps.orgoup.comnih.gov

For instance, one validated HPLC method for rat plasma involved a gradient elution program to ensure separation from plasma impurities and shorten the analysis time. researchgate.net The column temperature and flow rate were optimized to achieve the best peak shapes. researchgate.net Similarly, LC-MS/MS methods have undergone rigorous validation, including the assessment of carryover and matrix effects, to ensure their suitability for bioanalytical applications. oup.comnih.gov

Effective sample preparation is essential to remove interfering substances from biological matrices before chromatographic analysis. Several techniques are employed for the extraction of quetiapine sulfoxide.

Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. turkjps.orgturkjps.orgresearchgate.net The supernatant is then collected for analysis. This technique minimizes sample transfer steps and potential analyte degradation. turkjps.org

Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous sample into an immiscible organic solvent. nih.govresearchgate.netnih.gov One method used a single liquid-liquid extraction of quetiapine and its metabolites from human plasma. nih.govresearchgate.net Another study utilized tert-butyl methyl ether as the extraction solvent for plasma samples. nih.govresearchgate.net

Solid-Phase Extraction (SPE): In SPE, the analyte is retained on a solid sorbent while the matrix components are washed away. amegroups.cn The analyte is then eluted with a suitable solvent. This technique has been used for the extraction of quetiapine and its metabolites from human plasma. amegroups.cn

The use of an internal standard (IS) is crucial in quantitative bioanalysis to compensate for variations in sample preparation and instrument response. For the analysis of quetiapine sulfoxide, both structurally similar compounds and stable isotope-labeled analogs have been utilized.

In HPLC methods, compounds like carbamazepine (B1668303) have been successfully employed as internal standards. turkjps.orgturkjps.orgresearchgate.net For the higher specificity and sensitivity of LC-MS/MS methods, stable isotope-labeled internal standards, such as d8-quetiapine sulfoxide, are often the preferred choice. nih.govfda.gov Other internal standards used in various assays for quetiapine and its metabolites include clozapine (B1669256) and hydrocodone-D6. oup.comresearchgate.net

The performance of an analytical method is defined by several key parameters that are evaluated during validation.

Linearity: This demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined range. For an HPLC method, linearity for quetiapine sulfoxide was established in the range of 0.042-83.35 µg/mL. turkjps.orgturkjps.org An LC-MS/MS method showed linearity from less than 0.70 ng/mL to at least 500 ng/mL for quetiapine sulfoxide. nih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates how close the measured value is to the true value. These are typically assessed at different concentration levels (quality control samples). For an HPLC method, the intra- and inter-day precision and accuracy were evaluated at three different concentrations. turkjps.org In a validated LC-MS/MS method, the accuracy for quetiapine sulfoxide was less than 8.6%, and the precision was less than 9.5%. nih.gov

Recovery: This parameter measures the efficiency of the extraction procedure. High recovery values, often exceeding 85%, have been reported for the extraction of quetiapine sulfoxide using various techniques. turkjps.orgamegroups.cn

Matrix Effect: This refers to the alteration of the analyte's ionization efficiency due to co-eluting components from the biological matrix. It is a critical parameter to evaluate in LC-MS/MS methods. Studies have shown that with appropriate sample preparation and chromatographic conditions, the matrix effect can be minimized to within acceptable limits (typically 85–115%). turkjps.orgoup.com

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions is assessed to ensure the integrity of the samples. Quetiapine sulfoxide has been shown to be stable in plasma at room temperature for 24 hours, at -20°C for at least two weeks, and through multiple freeze-thaw cycles. turkjps.orgresearchgate.net

The following table provides a summary of the performance characteristics of a validated HPLC method for quetiapine sulfoxide:

Performance CharacteristicFinding
Linearity Range 0.042-83.35 µg/mL turkjps.orgturkjps.org
Lower Limit of Quantitation (LLOQ) 0.042 µg/mL turkjps.orgresearchgate.net
Intra-day Precision (RSD%) 1.60% - 1.83% researchgate.net
Inter-day Precision (RSD%) 0.36% - 1.60% researchgate.net
Intra-day Accuracy (%) 93.85 ± 1.72 to 108.12 ± 1.07 turkjps.org
Inter-day Accuracy (%) 91.13 ± 1.46 to 106.23 ± 0.39 turkjps.org
Recovery >87% turkjps.org
Stability Stable at room temperature for 24h, at -20°C for 2 weeks, and after 3 freeze-thaw cycles turkjps.orgresearchgate.net
Internal Standards Used in Assays

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, its application for the direct determination of certain drug metabolites, such as Quetiapine Sulfoxide, is significantly limited.

Published research indicates that Quetiapine Sulfoxide is thermally unstable at the temperatures typically required for GC analysis. oup.comkymos.com This instability can lead to the degradation of the analyte during the analysis, resulting in inaccurate and unreliable quantification. Consequently, methods like Gas Chromatography-Mass Spectrometry (GC-MS) have been deemed unsuitable for monitoring quetiapine sulfoxide levels in biological matrices. oup.comkymos.com Due to these challenges, liquid chromatography-based methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are overwhelmingly preferred for the quantification of Quetiapine Sulfoxide. oup.comscispace.com While GC methods have been developed for the parent drug, quetiapine, often involving a derivatization step, these are not directly applicable to its sulfoxide metabolite due to the inherent thermal lability of the sulfoxide group. researchgate.net

Bioanalytical Method Validation Principles

Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical method is reliable and reproducible for its intended use, which is the quantitative measurement of analytes in a given biological matrix. ajpsonline.comlabmanager.com The fundamental objective is to ensure the method is suitable for its purpose, generating high-quality data to support regulatory decisions regarding drug safety and efficacy. europa.euich.org This process is critical for the analysis of drugs and their metabolites, including Quetiapine Sulfoxide, in biological samples like plasma, serum, or urine. ich.orgeuropa.eu

The core characteristics evaluated during a full method validation are designed to demonstrate the reliability and performance of the method. europa.eupmda.go.jp These essential validation parameters ensure that the analytical results are accurate and precise. worldwide.com

Key Bioanalytical Validation Parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or metabolites. kymos.comworldwide.com

Accuracy: The closeness of the determined value to the true or nominal concentration of the analyte. ajpsonline.comworldwide.com

Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ajpsonline.comworldwide.com

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve should be generated for each analytical run and used to calculate the concentration of the analyte in the samples. pmda.go.jp

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. scispace.com

Stability: The chemical stability of an analyte in a given biological matrix under specific conditions for specific time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and the stability of processed samples. kymos.combiopharmaservices.com

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. kymos.comworldwide.com

Recovery: The efficiency of the extraction procedure of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. labmanager.com

When validating a method for a parent drug and its metabolites, such as quetiapine and quetiapine sulfoxide, these principles apply to all analytes of interest. europa.eu The impact of major metabolites must be assessed to ensure the reliability and reproducibility of the data. biopharmaservices.com

Guidelines and Standards for Validation

The validation of bioanalytical methods is governed by guidelines issued by international regulatory authorities to ensure the quality and consistency of bioanalytical data. ich.org These documents provide a framework for performing method validation for drugs and their metabolites, which is essential for data submitted in support of drug marketing applications. europa.eupmda.go.jp The most influential guidelines are provided by the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). csic.es

In recent years, there has been a significant global effort to harmonize these regional guidelines. This culminated in the finalization of the ICH M10 guideline on Bioanalytical Method Validation, which has been adopted by major regulatory bodies, including the FDA and EMA, replacing their previous individual guidances. gmp-compliance.orgprogress-lifesciences.nl

Key Regulatory Guidelines:

ICH M10 Guideline: This is a globally harmonized guideline that provides recommendations for the validation of bioanalytical methods and their application in analyzing study samples. ich.orgprogress-lifesciences.nl It applies to the measurement of chemical and biological drugs and their metabolites in biological samples from nonclinical and clinical studies. ich.org The guideline details the necessary elements for a full validation, including selectivity, accuracy, precision, stability, and matrix effect, providing specific acceptance criteria for each parameter. europa.eu Adherence to ICH M10 ensures that bioanalytical data is of high quality and consistent across different regions, facilitating the global development and approval of drugs. ich.org

FDA (U.S. Food and Drug Administration): Historically, the FDA provided its own guidance on bioanalytical method validation. Assays developed for quetiapine and its metabolites have been validated according to these guidelines. jst.go.jpresearchgate.net With the implementation of ICH M10, the FDA has aligned its requirements with the international standard. fda.gov

EMA (European Medicines Agency): Similar to the FDA, the EMA had its own guideline on bioanalytical method validation, which has also been superseded by the adoption of ICH M10. europa.eucsic.esgmp-compliance.org The EMA guideline outlined the key validation parameters and acceptance criteria necessary to ensure the reliability of data from studies supporting marketing authorization applications in Europe. europa.eu

These guidelines mandate that a full method validation be conducted for any new bioanalytical method or when significant changes are made to an existing method. europa.eupmda.go.jp The validation must demonstrate that the method is suitable for its intended purpose by evaluating the core principles described in the previous section. europa.eu The table below summarizes the typical acceptance criteria for chromatographic methods as outlined in the harmonized ICH M10 guideline.

Table 1: Summary of Acceptance Criteria for Bioanalytical Method Validation (ICH M10)

Validation ParameterAcceptance Criteria
Accuracy The mean concentration should be within ±15% of the nominal value for Quality Control (QC) samples. For the LLOQ, it should be within ±20%. ajpsonline.compmda.go.jp
Precision The coefficient of variation (%CV) should not exceed 15% for QC samples. For the LLOQ, the %CV should not exceed 20%. ajpsonline.compmda.go.jp
Selectivity Response of interfering components should be ≤20% of the LLOQ for the analyte and ≤5% for the internal standard. europa.eucsic.es
Carry-Over Response in a blank sample following a high-concentration sample should be ≤20% of the LLOQ and ≤5% for the internal standard. europa.eu
Stability Analyte concentration in stability-testing samples should be within ±15% of the nominal concentration. kymos.com
Calibration Curve Correlation coefficient (r²) should typically be ≥0.99. Back-calculated concentrations of calibration standards should be within ±15% of nominal (±20% at LLOQ). pmda.go.jpjst.go.jp

Interactions and Modulations of Quetiapine Sulfoxide Formation

Drug-Drug Interactions Affecting Quetiapine (B1663577) Sulfoxide (B87167) Levels

The co-administration of potent inducers of the CYP3A4 enzyme system can dramatically increase the metabolism of quetiapine to quetiapine sulfoxide, leading to a significant reduction in the plasma concentrations of the parent drug. nih.govpharmacytimes.com This interaction is clinically significant and may result in a loss of therapeutic efficacy for quetiapine. nih.govpharmacytimes.com

Research findings have demonstrated the substantial impact of these inducers:

Phenytoin (B1677684) : When quetiapine (250 mg three times a day) was co-administered with the CYP3A4 inducer phenytoin (100 mg three times a day), the mean oral clearance of quetiapine increased by 5.5-fold. drugs.com This resulted in an 80% decrease in the mean steady-state systemic exposure (AUC) of quetiapine. drugs.com A case study reported that a patient on concurrent phenytoin and a high dose of quetiapine (800 mg/day) had undetectable serum quetiapine levels, which only became measurable nearly a month after phenytoin was discontinued. nih.gov This suggests a profound increase in the metabolic conversion of quetiapine, primarily to quetiapine sulfoxide.

Carbamazepine (B1668303) : In psychiatric patients, the addition of carbamazepine, another strong CYP3A4 inducer, to a stable quetiapine regimen increased the oral clearance of quetiapine by 7.5-fold. drugs.com This led to an 87% decrease in systemic exposure (AUC) to quetiapine. drugs.com

This accelerated metabolism means that a much larger proportion of quetiapine is being converted to quetiapine sulfoxide, thus lowering the concentration of the pharmacologically active parent compound. nih.govpharmacytimes.com

Table 1: Effect of CYP3A4 Inducers on Quetiapine Pharmacokinetics

Inducing Agent Effect on Quetiapine Clearance Effect on Quetiapine Systemic Exposure (AUC) Reference
Phenytoin ▲ 5.5-fold increase ▼ 80% decrease drugs.com
Carbamazepine ▲ 7.5-fold increase ▼ 87% decrease drugs.com

Conversely, potent inhibitors of the CYP3A4 enzyme block or reduce the metabolic conversion of quetiapine to quetiapine sulfoxide. medcentral.compharmacytimes.com This inhibition leads to a significant increase in the plasma concentrations of quetiapine, which can elevate the risk of adverse effects. pharmacytimes.comdrugs.com

Studies with potent CYP3A4 inhibitors have shown:

Ketoconazole (B1673606) : In a study involving healthy volunteers, the administration of the strong CYP3A4 inhibitor ketoconazole (200 mg daily) with a single 25 mg dose of quetiapine resulted in a 6.2-fold increase in the systemic exposure (AUC) of quetiapine. drugs.com This was accompanied by an 84% decrease in the mean oral clearance of quetiapine. drugs.com Another study noted the AUC increase could be as high as 522% (a 5- to 8-fold increase). pharmacytimes.comhiv-druginteractions.org This demonstrates a significant slowdown in the formation of quetiapine sulfoxide.

Macrolide Antibiotics (e.g., Clarithromycin (B1669154), Erythromycin) : As CYP3A4 inhibitors, these drugs are expected to increase quetiapine concentrations. drugs.com A case report described a patient who developed severe toxicity after receiving clarithromycin while on quetiapine therapy, with plasma levels of quetiapine found to be nearly five times the upper limit of the therapeutic range. drugs.com This indicates a substantial reduction in quetiapine's metabolism to its sulfoxide form.

By inhibiting CYP3A4, these agents effectively decrease the rate of quetiapine sulfoxide formation, causing the parent drug to accumulate in the body. medcentral.comdrugs.com

Table 2: Effect of CYP3A4 Inhibitors on Quetiapine Pharmacokinetics

Inhibiting Agent Effect on Quetiapine Clearance Effect on Quetiapine Systemic Exposure (AUC) Reference
Ketoconazole ▼ 84% decrease ▲ 6.2-fold increase (620%) drugs.com

Drug interactions are not limited to enzyme inducers and inhibitors. Research in animal models suggests that opioids can also influence the metabolic profile of quetiapine. A study conducted in rats investigated the effects of co-administering methadone and quetiapine. researchgate.netresearchgate.netnih.gov The findings revealed that when methadone was present, there were increased levels of quetiapine metabolites, specifically including norquetiapine, 7-hydroxyquetiapine, and quetiapine sulfoxide, in both the blood and the brain. researchgate.netresearchgate.netnih.gov This suggests that the presence of methadone may alter the pharmacokinetics of quetiapine, leading to an accumulation of its metabolites, including quetiapine sulfoxide.

Impact of CYP3A4 Inhibitors (e.g., Ketoconazole, Erythromycin)

P-glycoprotein (P-gp) Interactions

P-glycoprotein (P-gp) is an efflux transporter protein found in various tissues, including the small intestine, liver, kidney, and the blood-brain barrier. tg.org.au It actively pumps a wide range of substances out of cells, playing a crucial role in drug absorption, distribution, and elimination. tg.org.au

Research indicates that quetiapine interacts with P-gp in a complex manner, acting as both a substrate and an inhibitor. Several studies have shown that quetiapine has a moderate to strong affinity as a P-gp substrate. pharmgkb.orgnih.gov This means P-gp can actively transport quetiapine out of tissues, such as limiting its penetration across the blood-brain barrier. nih.govnih.gov The stimulation of P-gp's ATPase activity by quetiapine further confirms this interaction. nih.govacs.org

In addition to being transported by P-gp, quetiapine also demonstrates inhibitory effects on the transporter's activity. pharmgkb.org However, some in vitro research suggests that the concentration required for quetiapine to significantly inhibit P-gp activity at the blood-brain barrier may not be clinically relevant. pharmgkb.org There is some conflicting information, with at least one review article suggesting that quetiapine is not likely to be a substrate of P-gp. researchgate.net Despite this, the bulk of evidence points toward an interaction where quetiapine is both a substrate and a potential inhibitor of P-gp. pharmgkb.orgnih.govnih.gov

While the role of P-gp in the transport of the parent compound quetiapine has been investigated, its specific role in the transport of the quetiapine sulfoxide metabolite is not well-documented in available research. P-gp is known to transport a broad variety of structurally diverse compounds. tg.org.au Given that quetiapine itself is a P-gp substrate, it is plausible that its major metabolites, such as quetiapine sulfoxide, could also be recognized and transported by P-gp. pharmgkb.orgnih.gov If quetiapine sulfoxide were a P-gp substrate, the transporter could play a role in its efflux from tissues and its elimination from the body, thereby influencing its concentration gradients across cellular barriers. However, without direct experimental evidence, the transport of quetiapine sulfoxide by P-gp remains a potential but unconfirmed mechanism.

Factors Influencing Quetiapine Sulfoxide Variability

Individual Differences in CYP2D6 Metabolism

The metabolism of quetiapine is complex, primarily occurring in the liver through sulfoxidation and oxidation. While cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for converting quetiapine to its inactive sulfoxide metabolite, CYP2D6 also plays a role in its metabolic pathways. drugbank.comg-standaard.nl Specifically, CYP2D6 is involved to a lesser extent in the metabolism of quetiapine and its active metabolite, N-desalkylquetiapine. g-standaard.nlresearchgate.net Genetic variations in the CYP2D6 gene can lead to different enzyme activity levels, categorizing individuals as poor, intermediate, normal, or ultrarapid metabolizers. g-standaard.nl

In vitro experiments using human liver microsomes and recombinant P450 enzymes have helped to elucidate the roles of these enzymes. Inhibition of CYP2D6 with quinidine (B1679956) significantly reduced the formation of 7-hydroxy-N-desalkylquetiapine, while the CYP3A4 inhibitor ketoconazole decreased the formation of N-desalkylquetiapine sulfoxide. nih.govuni.lu These findings underscore the interplay between different metabolic pathways and how individual enzymatic capacities can influence the disposition of quetiapine and its metabolites.

Table 1: Role of CYP Enzymes in Quetiapine and N-desalkylquetiapine Metabolism

MetabolitePrimary EnzymeSecondary/Minor Enzyme(s)
Quetiapine Sulfoxide CYP3A4 drugbank.comg-standaard.nl
N-desalkylquetiapine CYP3A4 nih.gov
7-hydroxyquetiapine CYP2D6 nih.gov
N-desalkylquetiapine Sulfoxide CYP3A4 nih.govuni.luCYP2D6 nih.govuni.lu
7-hydroxy-N-desalkylquetiapine CYP2D6 drugbank.comnih.gov

Hepatic Impairment and Clearance

Given that quetiapine is extensively metabolized in the liver, the health of this organ is a critical determinant of its clearance and, consequently, the formation of its metabolites, including quetiapine sulfoxide. drugbank.comfda.govdroracle.ai Patients with hepatic impairment are expected to have higher plasma concentrations of quetiapine due to reduced metabolic capacity. droracle.aimedcentral.com

Studies have demonstrated that individuals with liver dysfunction show a notable reduction in the plasma clearance of quetiapine. Specifically, patients with hepatic impairment have been found to have an approximately 30% lower mean oral clearance of quetiapine compared to healthy individuals. fda.gov Another source indicates a clearance reduction of about 25% in this population. nih.gov This decreased clearance can lead to an accumulation of the parent drug and alter the profile of its metabolites.

The mechanism underlying the impact of hepatic impairment on quetiapine sulfoxide formation is directly linked to the liver's reduced ability to perform metabolic conversions, primarily those mediated by CYP3A4. nih.gov As the liver's function diminishes, the rate of sulfoxidation of quetiapine to quetiapine sulfoxide is likely to decrease, leading to a higher proportion of the parent compound in circulation. researchgate.net Research has shown that in patients with liver disease, there is significantly increased exposure to and decreased clearance of quetiapine. researchgate.net This necessitates careful consideration in clinical practice, as higher plasma levels are anticipated in the hepatically impaired population. fda.gov

Table 2: Impact of Hepatic Impairment on Quetiapine Pharmacokinetics

ParameterImpact of Hepatic ImpairmentSource
Mean Oral Clearance ~30% lower fda.gov
Plasma Clearance ~25% reduction nih.gov
Quetiapine Exposure Significantly increased researchgate.net

Population Pharmacokinetics Studies

Population pharmacokinetic (PopPK) modeling is a valuable tool for understanding the sources of variability in drug disposition across a patient population. cambridge.org Several PopPK studies have been conducted to investigate the factors influencing the pharmacokinetics of quetiapine and its metabolites. These studies help to identify covariates that can explain interindividual variability. researchgate.net

A systematic review of PopPK studies found that the median apparent clearance of quetiapine in adults was 87.7 L/h. nih.govtandfonline.comresearchgate.net This review also highlighted the significant impact of co-administered drugs that induce or inhibit CYP3A4, the primary enzyme in quetiapine sulfoxide formation. Strong and moderate CYP3A4 inducers were found to increase the apparent clearance approximately fourfold, while strong inhibitors reduced it by 93%. nih.govtandfonline.com

One PopPK study developed a model using data from both Western and Chinese patients and found that race was not a significant covariate influencing the pharmacokinetics of quetiapine. nih.gov This model successfully predicted steady-state concentrations in Chinese patients. nih.gov Another study that included pediatric and adult patients found no age-related differences in dose-normalized quetiapine plasma concentrations, suggesting that dosage adjustments may not be necessary between these age groups (10 years and older). nih.gov

Neurochemical and Pharmacological Implications of Quetiapine Sulfoxide Indirectly Via Quetiapine Metabolism

Impact on Neurotransmitter Systems (Indirectly via Quetiapine)

The therapeutic effects of quetiapine (B1663577) are a result of the combined actions of the parent drug and its active metabolite, N-desalkylquetiapine, on various neurotransmitter systems. mdpi.com Quetiapine sulfoxide (B87167), being an inactive metabolite, does not play a direct role in these interactions. hres.ca

The efficacy of quetiapine in managing schizophrenia is thought to be mediated through its antagonist activity at dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptors. nih.govdrugbank.compatsnap.com Like other atypical antipsychotics, quetiapine exhibits a higher affinity for the 5-HT2A receptor compared to the D2 receptor. nih.govresearchgate.net This receptor binding profile is believed to contribute to its antipsychotic effects on both positive and negative symptoms of schizophrenia, with a lower propensity for causing extrapyramidal side effects compared to typical antipsychotics. nih.govselleckchem.com Quetiapine also acts as an antagonist at several other receptors, including histamine (B1213489) H1 and adrenergic α1 receptors, which may account for some of its side effects like somnolence and orthostatic hypotension, respectively. patsnap.comfda.gov

Receptor Binding and Transporter Inhibition Profile of Quetiapine and N-desalkylquetiapine
TargetQuetiapine Affinity (pKi)N-desalkylquetiapine (Norquetiapine) Affinity (Ki, nM)Primary Associated Effect
Dopamine D2 ReceptorModerate (pKi ~7.25) medchemexpress.comLow (Ki 100-1000 nM) nih.govAntipsychotic
Serotonin 5-HT2A ReceptorHigh (pKi ~7.54) medchemexpress.comModerate (Ki 10-100 nM) nih.govAntipsychotic (Atypicality)
Norepinephrine (B1679862) Transporter (NET)Inactive/Very Low nih.govHigh (pKi ~7.54) nih.govAntidepressant
Serotonin 5-HT1A ReceptorModerate (pKi ~5.74) medchemexpress.comModerate (Partial Agonist) nih.govmedchemexpress.comAntidepressant/Anxiolytic
Histamine H1 ReceptorHigh (Ki = 10 nM) hres.caHigh (Ki = 3.4 nM) nih.govSedation

Dopamine and Serotonin Receptor Antagonism

Role in Drug Efficacy and Response (Indirectly via Quetiapine and Active Metabolites)

The clinical efficacy of quetiapine in treating a range of psychiatric conditions is not due to a single mechanism but rather the multifaceted pharmacological actions of the parent drug and its active metabolite, N-desalkylquetiapine. The inactive sulfoxide metabolite is not believed to contribute to the therapeutic response. nih.govmedcentral.com

The antipsychotic effects of quetiapine, particularly in the treatment of schizophrenia, are primarily attributed to the parent drug's antagonist activity at D2 and 5-HT2A receptors in the brain. nih.govdrugbank.comfda.gov This dual antagonism is a hallmark of atypical antipsychotics and is thought to be effective in managing both positive and negative symptoms of the disorder. drugbank.comnih.gov While N-desalkylquetiapine has a much lower affinity for the D2 receptor, the rapid and transient D2 blockade by quetiapine itself is considered sufficient for its antipsychotic action while minimizing motor side effects. pharmgkb.orgpsychiatrist.com

The antidepressant properties of quetiapine, utilized in the treatment of bipolar depression and as an adjunct for major depressive disorder, are strongly linked to its active metabolite, N-desalkylquetiapine. drugbank.compsychiatryonline.orgmedchemexpress.com Research has robustly demonstrated that N-desalkylquetiapine's potent inhibition of the norepinephrine transporter (NET) and its partial agonist activity at 5-HT1A receptors are the likely mechanisms for these antidepressant and anxiolytic effects. nih.govnih.govnmu.edu This distinct pharmacological profile of N-desalkylquetiapine provides a biological basis for the broader spectrum of clinical activity observed with quetiapine compared to other antipsychotics. nih.govfrontiersin.org

Advanced Research Techniques and Future Directions

Molecular Networking for Metabolite Identification and Pathway Elucidation

Molecular networking has become an indispensable tool in metabolomics, offering a powerful approach to visualize and annotate the complex datasets generated from mass spectrometry. This technique clusters molecules with similar fragmentation patterns, thereby enabling the rapid identification of structurally related compounds like a parent drug and its metabolites.

Application in In Vitro Metabolism Studies

The application of molecular networking to in vitro studies has significantly clarified the metabolic fate of quetiapine (B1663577). nih.gov In studies where quetiapine is incubated with metabolically competent human liver cell models (HepaRG cells), a complex array of metabolites is produced. nih.govnih.gov Analysis of this mixture using liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) coupled with molecular networking allows for the rapid visualization of quetiapine's metabolic pathways. nih.govnih.gov

This technique visually maps the biotransformation of quetiapine, clearly linking it to its metabolic products, including quetiapine sulfoxide (B87167), through shared structural features reflected in their fragmentation patterns. researchgate.netresearchgate.net The formation of quetiapine sulfoxide is identified as a major metabolic route, and this relationship is distinctly illustrated within the molecular network. nih.govresearchgate.netresearchgate.net This approach facilitates the identification of metabolites, sometimes even in the absence of authentic reference standards, and helps determine the primary enzymes involved, such as CYP3A4 for sulfoxidation. nih.govnih.gov

Analysis of Patient Blood Samples

The utility of molecular networking extends from the laboratory to clinical settings, enabling the comprehensive analysis of blood samples from patients undergoing quetiapine therapy. nih.gov This provides a real-world snapshot of the drug's metabolic profile. nih.govresearchgate.net In patient blood, quetiapine and its primary metabolites, such as quetiapine sulfoxide and norquetiapine, are detected and visualized within a single molecular network. researchgate.netresearchgate.net This not only confirms the in vivo relevance of in vitro findings but also aids in discovering previously uncharacterized metabolites. nih.govmdpi.com By comparing these metabolic profiles across different individuals, molecular networking can offer valuable insights into the inter-individual variability in drug metabolism. researchgate.net

Metabolomics Studies Involving Quetiapine and its Metabolites

Metabolomics, the large-scale investigation of small molecules in a biological system, offers a functional readout of a physiological state. In the context of quetiapine, metabolomics studies are crucial for understanding the broad biochemical impacts of the drug and its metabolites.

Untargeted Metabolomics Analysis

Untargeted metabolomics seeks to capture and analyze the widest possible range of metabolites in a sample to identify changes associated with a specific treatment or condition. nih.govnih.gov In studies involving quetiapine, this approach has been applied to patient and animal samples to explore systemic biochemical alterations following drug administration. nih.govnih.govd-nb.info These analyses successfully detect a broad spectrum of molecules, which includes quetiapine and its metabolites like quetiapine sulfoxide. nih.govnih.govresearchgate.net For instance, an untargeted metabolomics analysis of rat brain and blood samples was able to identify quetiapine sulfoxide along with other metabolites. nih.govau.dk This type of analysis provides the raw data for building models that could correlate metabolite levels with therapeutic response or adverse effects. d-nb.info

Investigation of Endogenous Metabolite Changes

Beyond the direct detection of drug-related compounds, metabolomics studies also probe how quetiapine treatment alters the landscape of endogenous metabolites. Research indicates that antipsychotic drugs can affect various metabolic pathways, including those for amino acids and lipids. nih.govnih.gov A study investigating the co-administration of quetiapine and methadone in rats noted significant decreases in brain levels of N-methylglutamic acid, glutaric acid, and p-hydroxyphenyllactic acid. nih.govnih.gov While these studies primarily concentrate on the wider metabolic consequences of the drug, the levels of metabolites like quetiapine sulfoxide are often measured concurrently to provide a more complete picture of the drug's disposition and its potential relationship to the observed metabolic shifts. nih.govnih.gov

Future Research Avenues

While quetiapine sulfoxide is currently considered pharmacologically inactive, future research is necessary to fully confirm this and explore other potential biological roles. hres.ca A primary avenue for future investigation is to definitively characterize its activity profile, ensuring it does not contribute to either the therapeutic effects or the adverse reactions associated with quetiapine.

Further research should also focus on its role in drug-drug interactions. Although it is a product of metabolism, understanding if it can inhibit or induce metabolic enzymes is crucial for predicting how quetiapine might interact with other co-administered drugs. The development of novel analytical methods, including more advanced mass spectrometry techniques and molecular imaging, could allow for the precise mapping of quetiapine sulfoxide distribution in various tissues, particularly in the brain.

Finally, integrating metabolomics data with genomic information (pharmacogenomics) could uncover how genetic variations in metabolic enzymes, such as CYP3A4, influence the rate and extent of quetiapine sulfoxide formation. This could help explain inter-individual differences in patient responses and side-effect profiles. A thorough understanding of this major metabolite is essential for optimizing quetiapine therapy and enhancing patient safety.

Further Elucidation of Minor Metabolic Pathways

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been instrumental in identifying these alternative pathways. nih.govnih.gov While CYP3A4 is the major player in sulfoxidation, research has also implicated other CYP isoenzymes in quetiapine metabolism, albeit to a lesser extent. nih.govmdpi.com For instance, CYP2D6 has been shown to contribute to the 7-hydroxylation of quetiapine, a minor metabolic route. nih.govg-standaard.nl Additionally, CYP3A5 may also play a role in quetiapine metabolism, potentially mirroring the actions of CYP3A4. nih.govnih.gov Some research even suggests a minor contribution from CYP2C9 and CYP2C19. mdpi.comresearchgate.net

The formation of secondary metabolites further highlights the complexity of quetiapine's metabolic profile. For example, a secondary O-desalkylsulfoxide metabolite has been identified in both human liver microsomes and in systems using expressed CYP3A4. nih.gov Furthermore, N-desalkylquetiapine, an active metabolite of quetiapine, can also undergo sulfoxidation to form N-desalkylquetiapine sulfoxide, with studies suggesting that this process may involve both CYP3A4 and CYP2D6. nih.govdrugbank.com Recent research has also identified novel metabolites such as 7,8-dihydroxy-quetiapine and 7,8-dihydroxy-N-desalkyl-quetiapine, which could be subject to further metabolism by enzymes like catechol-O-methyl transferase (COMT). nih.gov

Table 1: Enzymes Involved in Quetiapine Metabolism

Enzyme Primary Role Minor Role/Other Metabolites
CYP3A4 Major enzyme in sulfoxidation to quetiapine sulfoxide; formation of N-desalkylquetiapine and O-desalkylquetiapine. nih.govfda.govresearchgate.netg-standaard.nl Partial 7-hydroxylation. researchgate.net
CYP2D6 7-hydroxylation of quetiapine; metabolism of N-desalkylquetiapine. nih.govg-standaard.nldrugbank.com
CYP3A5 Potential role in O-desalkylquetiapine formation and other pathways similar to CYP3A4. mdpi.comnih.govresearchgate.net
CYP2C9 Possible minor contribution to overall metabolism. mdpi.comresearchgate.net
CYP2C19 Possible minor contribution to overall metabolism. mdpi.comresearchgate.net
COMT Potential metabolism of catechol-like derivatives of quetiapine. nih.gov

Comprehensive Understanding of Drug-Drug-Gene Interactions related to Quetiapine Sulfoxide Formation

The formation of quetiapine sulfoxide is significantly influenced by a complex interplay of co-administered drugs and an individual's genetic makeup. These drug-drug and drug-gene interactions can lead to substantial variability in quetiapine exposure and, consequently, its clinical effects.

Drug-Drug Interactions:

The central role of CYP3A4 in quetiapine sulfoxidation makes it a focal point for drug-drug interactions. nih.govnih.gov Co-administration of potent CYP3A4 inhibitors or inducers can dramatically alter the plasma concentrations of quetiapine.

CYP3A4 Inhibitors: Strong inhibitors of CYP3A4, such as the antifungal agent ketoconazole (B1673606), have been shown to significantly increase quetiapine's maximum plasma concentration (Cmax) and decrease its clearance. nih.govnih.gov One clinical study observed a 3.35-fold increase in quetiapine's mean Cmax and an 84% reduction in its clearance when co-administered with ketoconazole. nih.govnih.gov Other potent CYP3A4 inhibitors that could have a similar effect include itraconazole, indinavir, and nefazodone. rxlist.com

CYP3A4 Inducers: Conversely, potent CYP3A4 inducers can substantially decrease quetiapine exposure by accelerating its metabolism to quetiapine sulfoxide. mdpi.comuzh.ch For example, the anticonvulsant carbamazepine (B1668303), a strong CYP3A4 inducer, has been found to decrease quetiapine's Cmax by 80% and increase its clearance by 7.5-fold. nih.govnih.gov Other notable inducers include phenytoin (B1677684), rifampin, and St. John's wort. rxlist.com A recent study also highlighted that metamizole (B1201355) can induce CYP3A4, leading to significantly lower plasma concentrations of quetiapine. uzh.ch

Drug-Gene Interactions (Pharmacogenetics):

Genetic variations, or polymorphisms, in the genes encoding metabolic enzymes can also impact the formation of quetiapine sulfoxide.

CYP3A4/CYP3A5: Genetic variants in CYP3A4 and CYP3A5 can influence quetiapine metabolism. researchgate.netnih.gov Although no specific CYP3A4 variant has been consistently linked to altered quetiapine levels, the Dutch Pharmacogenetics Working Group (DPWG) has issued guidelines suggesting dose adjustments for individuals identified as CYP3A4 poor metabolizers to prevent potential adverse reactions. researchgate.netuniversiteitleiden.nl The CYP3A5 genotype has also been linked to variability in quetiapine exposure. nih.gov

Other Genes: Emerging research points to the potential influence of other genes on quetiapine pharmacokinetics. Variants in the ABCB1 gene, which encodes the P-glycoprotein transporter, have been associated with variations in quetiapine plasma concentrations. researchgate.net Additionally, polymorphisms in COMT and ABCG2 have been linked to altered quetiapine exposure. nih.gov

Table 2: Impact of Interacting Factors on Quetiapine Sulfoxide Formation

Factor Interacting Agent/Gene Variant Effect on Quetiapine Levels Mechanism
Drug Interaction Ketoconazole (CYP3A4 Inhibitor) Increase nih.govnih.gov Inhibition of CYP3A4-mediated metabolism to quetiapine sulfoxide. nih.gov
Drug Interaction Carbamazepine (CYP3A4 Inducer) Decrease nih.govnih.gov Induction of CYP3A4, accelerating metabolism to quetiapine sulfoxide. nih.gov
Drug Interaction Metamizole (CYP3A4 Inducer) Decrease uzh.ch Induction of CYP3A4, leading to enhanced clearance. uzh.ch
Genetic Variation CYP3A4 Poor Metabolizer Phenotype Increase researchgate.netuniversiteitleiden.nl Reduced CYP3A4 enzyme activity, slowing metabolism. researchgate.net
Genetic Variation CYP3A5 Variants Variable nih.gov Altered CYP3A5 enzyme activity. nih.gov
Genetic Variation ABCB1 Polymorphisms Variable researchgate.net Altered P-glycoprotein transporter function affecting drug distribution. researchgate.net
Genetic Variation COMT Variants Variable nih.gov Potential alteration in the metabolism of catechol-like quetiapine derivatives. nih.gov
Genetic Variation ABCG2 Variants Variable nih.gov Altered transporter function affecting drug disposition. nih.gov

Q & A

Basic: What are the primary metabolic pathways and enzymes involved in Quetiapine Sulfoxide formation?

Quetiapine Sulfoxide is primarily formed via sulfoxidation of the parent drug quetiapine, mediated by cytochrome P450 3A4 (CYP3A4). Additional pathways include oxidation of the terminal alcohol to carboxylic acid, N-dealkylation, and hydroxylation of the dibenzothiazepine ring. CYP2D6 contributes minimally to 7-hydroxylation. Radiolabeled studies confirm that CYP3A4 is the dominant enzyme, with >90% of quetiapine metabolized through these pathways .

Basic: What analytical methods are recommended for detecting Quetiapine Sulfoxide in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution accurate mass (HRAM) is the gold standard. Key parameters include:

  • Chromatography : Use of ion-exchange columns (e.g., Waters Spherisorb S5SCX) with methanolic ammonium acetate eluents (pH 6.0) to resolve diastereomers .
  • Mass detection : Monitor precursor ion m/z 400.1689 ([M+H]⁺) and fragment ions (e.g., m/z 352.2021 for sulfoxide loss). Isotope patterns confirm sulfur presence .
  • Sample preparation : Liquid-liquid extraction with butyl acetate:butanol (9:1) optimizes recovery .

Advanced: How can diastereomers of Quetiapine Sulfoxide be resolved chromatographically, and why is this critical?

Sulfoxidation introduces chirality, producing two diastereomers. Resolution requires:

  • Optimized collision energy : 40 eV in positive-ion mode maximizes diagnostic fragments (e.g., m/z 366.1812 for sulfoxide acid) .
  • Column selectivity : SCX columns separate diastereomers (retention times: 5.22 and 5.97 min), preventing misidentification with structurally similar compounds like norbuprenorphine .
  • Implications : Unresolved diastereomers lead to ion ratio discrepancies and false positives in adherence monitoring .

Advanced: What methodological factors explain discrepancies in reported Quetiapine Sulfoxide concentrations across studies?

Key variables include:

  • Stability : Quetiapine Sulfone degrades to Sulfoxide during storage, inflating measured levels .
  • Calibration ranges : Assays with narrow ranges (e.g., 100–15,000 µg/L) may underestimate high concentrations in chronic users .
  • Extraction efficiency : Incomplete phase separation in liquid-liquid extraction reduces recovery, particularly for polar metabolites .

Advanced: How do in vitro models like HepaRG cells aid in studying Quetiapine Sulfoxide's metabolic profile?

Differentiated HepaRG cells replicate human hepatic metabolism, enabling:

  • Metabolite profiling : Detection of sulfoxide, 7-hydroxy metabolites, and glucuronides, aligning with in vivo patient samples .
  • Pathway validation : Confirmation of CYP3A4 dominance and minor CYP2D6 contributions .
  • Limitations : Lack of renal excretion mechanisms may underestimate phase II conjugates .

Basic: What is the pharmacological significance of Quetiapine Sulfoxide compared to active metabolites?

Quetiapine Sulfoxide is pharmacologically inactive in vitro and in animal models. The primary active metabolite, N-desalkylquetiapine, accounts for quetiapine’s antidepressant effects. Minor active metabolites (e.g., 7-hydroxyquetiapine) have low systemic exposure (<5% of parent drug) and minimal clinical impact . Note: Conflicting reports of 5-HT1A agonism (pEC50 4.77) may reflect assay-specific conditions or off-target effects requiring further validation .

Advanced: How can researchers address conflicting data on Quetiapine Sulfoxide's receptor activity?

  • Receptor profiling : Use competitive binding assays (e.g., 5-HT2A, D2 receptors) at physiologically relevant concentrations .
  • Cross-model validation : Compare in vitro results (e.g., transfected cell lines) with ex vivo patient samples to rule out assay artifacts .
  • Dose-response analysis : Establish concentration thresholds for off-target effects, particularly in overdose scenarios .

Basic: How is Quetiapine Sulfoxide utilized as a biomarker for patient adherence in clinical trials?

Quetiapine Sulfoxide’s long half-life and high urinary excretion make it a reliable adherence marker. LC-MS/MS quantification in urine improves detection sensitivity, with adherence rates increasing from 31% to 48% when combined with parent drug monitoring .

Methodological Note : Always validate assays using certified reference standards (e.g., HY-G0014) and include isotopically labeled internal controls (e.g., quetiapine-d8) to correct for matrix effects . Avoid commercial standards from unverified suppliers due to purity variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quetiapine S-oxide
Reactant of Route 2
Reactant of Route 2
Quetiapine S-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.